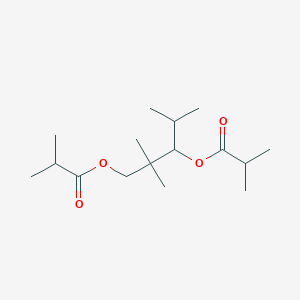

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

Descripción general

Descripción

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is an organic compound widely used as a plasticizer in various industrial applications. It is known for its ability to enhance the flexibility and durability of materials, making it a valuable additive in the production of plastics, coatings, and adhesives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using industrial distillation equipment .

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions.

Transesterification: Various alcohols or acids, acidic or basic catalysts.

Major Products Formed

Esterification: this compound.

Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

Transesterification: New esters formed by exchanging ester groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

TMPD-DIB is characterized by its low volatility and high solubility in organic solvents. As a plasticizer, it operates by inserting itself between polymer chains, allowing them to slide past each other more easily. This mechanism significantly improves the flexibility and workability of materials such as polyvinyl chloride (PVC) and other polymers used in coatings and adhesives .

Industrial Applications

1. Plasticizer in PVC Production

- TMPD-DIB is extensively used as a plasticizer in the production of PVC. It enhances the material's flexibility, making it suitable for applications in flooring, wall coverings, and various consumer products .

2. Viscosity Control Agent

- In addition to its role as a plasticizer, TMPD-DIB serves as a viscosity control agent in plastisol formulations used in rotomolding and rotocasting operations. This application is crucial for achieving desired material properties during processing .

3. Food Packaging

- The compound is utilized in food packaging materials due to its ability to improve flexibility while maintaining safety standards. Its low volatility ensures that it remains effective over time without migrating out of the packaging .

Biological Research Applications

1. Toxicity Studies

- Research has indicated that TMPD-DIB may have potential toxicological effects. Studies have categorized it within various hazard groups based on its impact on biological systems, including developmental toxicity and immunotoxicity .

2. Drug Delivery Systems

- TMPD-DIB's plasticizing properties are being explored for use in drug delivery systems. Its ability to modify the physical properties of polymers can enhance drug solubility and release profiles, making it a candidate for pharmaceutical applications.

Case Studies

Environmental Impact

The environmental implications of using TMPD-DIB are under investigation, particularly concerning its persistence and potential bioaccumulation. Research suggests that while it can be effective in industrial applications, its long-term effects on health and ecosystems require further study .

Mecanismo De Acción

The primary mechanism by which 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate exerts its effects is through plasticization. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material . The compound does not have specific molecular targets or pathways but acts by modifying the physical properties of the materials it is added to.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate

- 2,2-Dimethyl-1,3-propanediol

- 2-Methyl-1,3-propanediol

- 2-Ethyl-1,3-hexanediol

Uniqueness

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its high efficiency as a plasticizer and its ability to enhance the flexibility and durability of materials without significantly affecting their other properties. Its low toxicity and environmental impact also make it a preferred choice in various applications .

Actividad Biológica

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB) is a colorless liquid primarily used as a plasticizer in various applications, including vinyl products and latex paints. Its chemical structure allows it to enhance flexibility and durability in polymers. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : C16H30O4

- CAS Number : 6846-50-0

- Molecular Weight : 286.42 g/mol

- Physical State : Colorless liquid with a faint odor.

Toxicokinetics

Studies indicate that TMPD-DIB is well absorbed when administered orally, with approximately 70% of the dose excreted via urine within ten days. Metabolites include 2,2,4-trimethyl-1,3-pentanediol and its conjugates. Importantly, TMPD-DIB does not accumulate in the body and is not considered to be skin irritating; however, it exhibits slight eye irritation properties .

Acute and Chronic Toxicity

In a 13-week dietary study on Sprague-Dawley rats, TMPD-DIB was administered at varying doses (0, 30, 150, and 750 mg/kg bw/day). Key findings include:

- NOAEL (No Observed Adverse Effect Level) : 300 mg/kg bw/day for developmental toxicity.

- LOAEL (Lowest Observed Adverse Effect Level) : 160 mg/kg bw/day for reproductive toxicity.

- Increased liver weights were observed at higher doses, indicating potential liver enzyme induction without significant histopathological changes relevant to human health .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, TMPD-DIB demonstrated adverse effects at doses starting from 160 mg/kg bw/day. The NOAEL for reproductive toxicity was determined to be 750 mg/kg/day for both parental and offspring generations .

Mutagenicity and Genotoxicity

Multiple studies have assessed the mutagenic potential of TMPD-DIB:

- In vitro tests using Salmonella typhimurium and Escherichia coli showed negative results for mutagenicity.

- Chromosomal aberration tests in Chinese Hamster Lung cells also returned negative results .

Case Study 1: Dietary Exposure Assessment

A study assessed the dietary exposure of children to TMPD-DIB through food packaging materials. It found that this compound was present in significant quantities in foods packed in polystyrene and polypropylene containers. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify levels of TMPD-DIB in various food samples .

Case Study 2: Indoor Air Quality

Research indicated that indoor air concentrations of TMPD-DIB were typically below 4 µg/m³, with maximum concentrations reported up to 15 µg/m³. This data suggests that while exposure can occur through indoor environments where plasticizers are used, levels remain relatively low compared to occupational exposure limits .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Absorption | ~70% excretion via urine within 10 days |

| NOAEL | 300 mg/kg bw/day (developmental toxicity) |

| LOAEL | 160 mg/kg bw/day (reproductive toxicity) |

| Mutagenicity | Negative in bacterial and non-bacterial tests |

| Irritation | Slight eye irritation; non-irritating to skin |

Propiedades

IUPAC Name |

[2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSWZDEEGIJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027635 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

380 °C, 716 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (121 °C) (Open cup), 250 °F (open cup) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.94 at 25 °C/4 °C | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.9 (Air = 1) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5x10(-3) mmHg | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Low color | |

CAS No. |

6846-50-0 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6846-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTANYL DIISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KZA479DWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Freezing point: -70 °C, -94 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)?

A1: TXIB has the molecular formula C16H32O4 and a molecular weight of 288.43 g/mol.

Q2: What spectroscopic data is available for TXIB?

A2: While the provided research papers do not delve into detailed spectroscopic data, common characterization techniques like NMR (1H, 13C, HMBC) and GC-MS have been utilized to confirm its structure and identify it in various samples. [, ]

Q3: Does TXIB exhibit any catalytic properties?

A3: The provided research does not focus on TXIB's catalytic properties. Its applications primarily revolve around its role as a plasticizer and its impact on various organisms and the environment.

Q4: Have there been any computational chemistry studies on TXIB?

A4: While computational modeling is crucial for understanding molecular interactions, the provided research papers do not discuss any specific simulations, calculations, or QSAR models related to TXIB.

Q5: How does TXIB interact with biological systems?

A7: TXIB has been shown to act as an oviposition deterrent for the peach fruit moth (Carposina sasakii). [] It affects the moth's behavior, causing increased self-grooming and searching around treated fruits. []

Q6: What are the known toxicological effects of TXIB?

A8: While considered a safer alternative to some plasticizers, TXIB's potential endocrine-disrupting activity in mammals is still being investigated. [, ] Studies using rat models suggest potential effects on testicular function, but more research is needed to understand its long-term effects on human health. []

Q7: Has TXIB been linked to any allergic reactions?

A9: Yes, there have been reported cases of contact dermatitis linked to TXIB present in latex-free nitrile rubber gloves. []

Q8: What is the environmental fate of TXIB?

A10: While specific degradation pathways for TXIB are not discussed in the provided papers, its presence has been detected in various environmental matrices, including indoor air, house dust, and even remote Arctic communities. [, , ] This highlights the need for further research on its persistence, bioaccumulation potential, and long-term ecological effects.

Q9: What analytical techniques are commonly used to detect and quantify TXIB?

A11: Common techniques include gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography-mass spectrometry (HS-GC-MS), solid-phase extraction followed by GC-MS, and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). [, , , , ]

Q10: Are there any regulations regarding TXIB use and exposure?

A12: While TXIB is not as strictly regulated as some legacy plasticizers like DEHP, the European Union has set a specific migration limit for TXIB in food contact materials, particularly single-use gloves, at 5 mg/kg. [] This highlights the ongoing concern about its potential migration into food and subsequent human exposure.

Q11: What are the main safety concerns surrounding TXIB?

A13: The primary concerns revolve around its potential for endocrine disruption, especially during critical developmental windows. [, ] Its widespread use in consumer products necessitates continuous monitoring and investigation into its long-term health and environmental impacts.

Q12: What are some key areas for future research on TXIB?

A14: * Detailed toxicological profiling: Further investigation into the potential endocrine disrupting effects of TXIB, particularly in vulnerable populations like children and pregnant women. [, ]* Environmental fate and transport: Research focusing on the persistence, biodegradation pathways, and long-range transport potential of TXIB in various environmental compartments. [, ]* Safer alternatives: Continued exploration and development of safer and more sustainable alternatives to TXIB and other potentially harmful plasticizers. [, , ]* Exposure assessment: Comprehensive studies evaluating human exposure to TXIB from various sources, including consumer products, indoor environments, and food. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.